C481S-Mutant CLL Cell Activity vs Ibrutinib
In cells isolated from CLL patients harboring the C481S mutation, MT-802 reduces the pool of active, phosphorylated BTK, whereas ibrutinib demonstrates no detectable effect [1]. This differential stems from MT-802's degradation mechanism, which eliminates the entire BTK protein independent of the C481 covalent binding site disrupted in the mutant variant [1].
| Evidence Dimension | Reduction of phosphorylated BTK (pBTK) in C481S-mutant patient-derived cells |
|---|---|
| Target Compound Data | Detectable reduction in active pBTK pool |
| Comparator Or Baseline | Ibrutinib: No detectable reduction |
| Quantified Difference | Qualitative functional divergence (active vs inactive) |
| Conditions | Primary CLL patient cells isolated from individuals with documented C481S mutation |
Why This Matters
This functional evidence in clinically relevant patient-derived material directly validates MT-802's core procurement rationale: the compound is effective where the standard-of-care comparator ibrutinib completely fails.
- [1] Buhimschi AD, Armstrong HA, Toure M, et al. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation. Biochemistry. 2018;57(26):3564-3575. View Source
